2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide
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Overview
Description
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide typically involves the reaction of 4-hydroxy-2-methylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxy-2-methylphenylamine, chloroacetyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C to prevent side reactions.
Procedure: The 4-hydroxy-2-methylphenylamine is dissolved in a suitable solvent such as dichloromethane, and triethylamine is added to the solution. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 2-chloro-N-(4-oxo-2-methylphenyl)-N-methylacetamide.
Reduction: Formation of N-(4-hydroxy-2-methylphenyl)-N-methylacetamide.
Substitution: Formation of 2-azido-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide or 2-thio-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide.
Scientific Research Applications
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-hydroxyphenyl)-N-methylacetamide
- 2-Chloro-N-(4-methoxy-2-methylphenyl)-N-methylacetamide
- 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-methylacetamide
Uniqueness
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-5-8(13)3-4-9(7)12(2)10(14)6-11/h3-5,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSFYYOVJWKPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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